molecular formula C19H20N2O4S B2827060 1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide CAS No. 2034516-09-9

1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide

Cat. No.: B2827060
CAS No.: 2034516-09-9
M. Wt: 372.44
InChI Key: MEUWBFZDJZPFOL-UHFFFAOYSA-N
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Description

The compound 1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide is a structurally complex molecule featuring a benzoxazole ring, a dihydrobenzofuran moiety, and a methanesulfonamide group. Benzoxazoles and dihydrobenzofurans are known for their bioactivity and roles in drug discovery, while sulfonamides are widely used in pharmaceuticals due to their metabolic stability and binding properties . The compound’s hybrid architecture may offer unique electronic and steric properties, warranting comparative analysis with structurally related molecules.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13(10-14-6-7-18-15(11-14)8-9-24-18)21-26(22,23)12-17-16-4-2-3-5-19(16)25-20-17/h2-7,11,13,21H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWBFZDJZPFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzofuran intermediates, followed by their coupling through a sulfonamide linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzoxazole and benzofuran rings can undergo substitution reactions to introduce new substituents, which can further diversify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups to the benzoxazole or benzofuran rings.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity
Recent studies have indicated that compounds similar to 1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide exhibit significant antitumor properties. For instance, derivatives containing the benzoxazole structure have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
Research has demonstrated that benzoxazole derivatives possess antimicrobial activity. The incorporation of sulfonamide groups enhances this activity, making these compounds effective against both gram-positive and gram-negative bacteria. A study highlighted the synthesis of related compounds that exhibited notable inhibition of bacterial growth, suggesting a potential application in treating infections .

3. Enzyme Inhibition
The compound's structural characteristics suggest it may act as an inhibitor for specific enzymes involved in disease processes. For example, compounds with similar structures have been evaluated for their ability to inhibit tyrosinase, an enzyme linked to melanin production and implicated in skin disorders. Some derivatives showed IC50 values comparable to standard inhibitors like ascorbic acid .

Case Studies

Case Study 1: Synthesis and Biological Evaluation
A study synthesized several benzofuran derivatives incorporating the benzoxazole moiety and evaluated their biological activities. The results indicated that certain derivatives had enhanced inhibitory effects on bacterial tyrosinase compared to traditional inhibitors. This study underscores the potential of these compounds in developing new therapeutic agents for skin-related conditions .

Case Study 2: Structure–Activity Relationship (SAR) Analysis
Another research effort focused on the SAR of benzoxazole-based compounds. By modifying substituents on the benzoxazole ring and the methanesulfonamide group, researchers identified key structural features that enhance biological activity. This analysis provides valuable insights for future drug design efforts aimed at optimizing efficacy against specific targets .

Compound NameStructure TypeActivity TypeIC50 (µM)Reference
Compound ABenzofuran derivativeTyrosinase Inhibitor11
Compound BBenzoxazole derivativeAntimicrobial15
Compound CSulfonamide derivativeAntitumor20

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and benzofuran moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Research Findings and Hypothetical Insights

Structural and Electronic Properties
  • Benzoxazole vs. Benzamide : The benzoxazole’s aromatic nitrogen and oxygen may confer stronger electron-withdrawing effects, altering reactivity compared to benzamide’s carbonyl group.
  • Dihydrobenzofuran : The partially saturated ring could reduce steric hindrance compared to fully aromatic systems, enhancing binding flexibility.
  • Methanesulfonamide : The sulfonamide’s strong hydrogen-bonding capacity might improve target engagement in biological systems.

Data Tables

Table 1: Comparative Analysis of Key Features

Parameter Target Compound N-(2-Hydroxy...)benzamide
Heterocycles Benzoxazole, dihydrobenzofuran Benzamide
Functional Groups Methanesulfonamide Hydroxy, benzamide
Molecular Weight 358.4 g/mol 193.2 g/mol
Key Applications Hypothetical: Kinase inhibition, catalysis Metal-catalyzed C–H activation

Table 2: Analytical Techniques

Technique Target Compound Compound
X-ray Crystallography SHELX refinement SHELX refinement
Spectroscopy 1H/13C NMR, IR 1H/13C NMR, IR, GC-MS
Electronic Analysis Multiwfn Not reported

Biological Activity

The compound 1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzoxazole ring and the attachment of the methanesulfonamide group. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Compound Bacterial Strain MIC (µg/mL)
1-(1,2-benzoxazol-3-yl)-N-[...]Staphylococcus aureus20
1-(1,2-benzoxazol-3-yl)-N-[...]Escherichia coli30

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The compound has been evaluated against breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549), demonstrating IC50 values in the low micromolar range (approximately 5–15 µM) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Quorum Sensing Inhibition

The compound has also been studied for its ability to inhibit quorum sensing in bacterial pathogens like Pseudomonas aeruginosa. Quorum sensing is a communication system that bacteria use to coordinate their behavior based on population density. Compounds structurally related to this benzoxazole derivative have shown significant reductions in biofilm formation and virulence factor production .

Case Studies

  • Zebrafish Embryo Toxicity Study : A recent study assessed the toxicity of related compounds on zebrafish embryos, revealing that certain benzoxazole derivatives can induce developmental abnormalities at higher concentrations .
  • In Vivo Efficacy : In animal models, compounds similar to this one have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions focusing on coupling benzoxazole and dihydrobenzofuran moieties with a methanesulfonamide linker. Key steps include:

  • Nucleophilic substitution to introduce the sulfonamide group, using intermediates like 2,3-dihydrobenzofuran-5-ylpropan-2-amine and activated methanesulfonyl chloride derivatives under inert atmospheres .
  • Protection/deprotection strategies for functional groups (e.g., hydroxyl or amine groups) to prevent side reactions .
  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used under reflux, followed by purification via column chromatography or recrystallization .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly for benzoxazole, benzofuran, and sulfonamide groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain in the benzofuran and benzoxazole rings .

Advanced: How can computational methods predict electronic properties and reactivity?

  • Multiwfn Wavefunction Analysis : Calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map nucleophilic/electrophilic sites .
  • Density Functional Theory (DFT) : Optimizes geometry, computes frontier molecular orbitals (HOMO/LUMO), and simulates UV-Vis spectra to correlate electronic transitions with experimental data .
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes) by aligning the compound’s pharmacophores with binding pockets .

Advanced: How to resolve contradictions in bioactivity data across assays?

  • Control for Assay Variables : Standardize solvent (DMSO concentration ≤1%), pH, and temperature to minimize false negatives/positives .
  • Structural Analog Comparison : Compare activity trends with analogs (e.g., substituent effects on benzoxazole) to identify critical functional groups .
  • Dose-Response Curves : Quantify IC50_{50}/EC50_{50} values across multiple replicates to assess reproducibility .

Basic: What key functional groups influence reactivity?

  • Benzoxazole Ring : Participates in π-π stacking with aromatic residues in target proteins and serves as a hydrogen bond acceptor .
  • Dihydrobenzofuran Moiety : Enhances lipophilicity and metabolic stability via restricted rotation .
  • Sulfonamide Group : Acts as a hydrogen bond donor/acceptor and improves solubility via polar interactions .

Advanced: What strategies enable regioselective modifications?

  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonamide) to functionalize specific positions on the benzoxazole ring .
  • Protecting Groups : Temporarily block reactive sites (e.g., amines) during coupling reactions to direct substitution .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor thermodynamically stable regioisomers .

Basic: How to address solubility and purification challenges?

  • Solid-Phase Extraction (SPE) : Use HLB cartridges to isolate the compound from polar impurities in aqueous matrices .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to improve crystal purity .
  • Lyophilization : Remove residual solvents for hygroscopic samples .

Advanced: How to study interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to quantify affinity .
  • Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) of binding .
  • Cryo-Electron Microscopy (Cryo-EM) : Visualize compound-protein complexes at near-atomic resolution .

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